1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
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Overview
Description
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to a piperazine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It binds to these transporters, reducing their activity.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. Nucleosides are involved in various cellular functions, including DNA and RNA synthesis, signaling pathways, and energy metabolism. By inhibiting ENTs, the compound can disrupt these processes, leading to various downstream effects .
Result of Action
The inhibition of ENTs can lead to a decrease in the availability of nucleosides for various cellular processes. This can result in a variety of molecular and cellular effects, depending on the specific pathways affected. For example, it could potentially disrupt DNA and RNA synthesis, alter signaling pathways, or affect energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor . The reaction conditions involve a microwave power of 800W and a reaction time of 3 minutes, followed by cooling and distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A related compound with similar structural features but lacking the triazole ring.
1-bis(4-fluorophenyl)methyl piperazine: Another similar compound with two fluorophenyl groups attached to the piperazine ring.
Uniqueness
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is unique due to the presence of both the fluorophenyl and triazole moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-11-3-1-2-4-12(11)19-10-16-17-13(19)9-18-7-5-15-6-8-18/h1-4,10,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZTTZJXHYSXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=CN2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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